

Application Notes: Berberine Ursodeoxycholate for the Treatment of Metabolic Syndrome

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Compound of Interest

Compound Name: Berberine Ursodeoxycholate

Cat. No.: B10831510

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Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Berberine (BBR), a plant-derived alkaloid, and Ursodeoxycholic acid (UDCA), a naturally occurring bile acid, have both shown promise in addressing individual components of metabolic syndrome.[1][2] **Berberine Ursodeoxycholate** (BBR-UDCA), a novel ionic salt of these two molecules, offers a synergistic, dual-action approach to target the complex pathophysiology of this syndrome.[1][3][4] This compound, also known as HTD1801, acts as a gut-liver anti-inflammatory metabolic modulator.[3] Its proposed mechanisms include activating AMP-activated protein kinase (AMPK) and inhibiting the NLRP3 inflammasome, which together improve insulin sensitivity, glucose and lipid metabolism, and reduce inflammation.[1][3]

These application notes provide a framework for the preclinical evaluation of BBR-UDCA in a high-fat diet (HFD)-induced mouse model of metabolic syndrome, a widely accepted and relevant model for studying this condition.[5][6]

Animal Model Selection

- Species: C57BL/6J male mice are recommended due to their susceptibility to diet-induced obesity, insulin resistance, and dyslipidemia, which closely mimic the features of human metabolic syndrome.[5][7]

- Age: 6-8 weeks old at the start of the study.
- Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

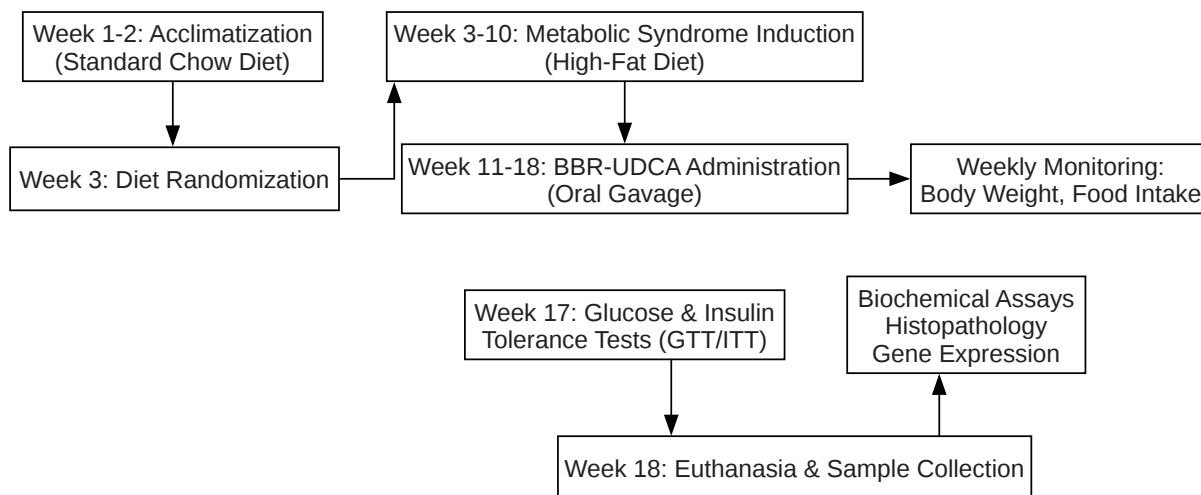
Experimental Design

The study should be designed to assess both the preventative and therapeutic potential of BBR-UDCA.

- Acclimatization: 2 weeks on a standard chow diet.^[7]
- Induction of Metabolic Syndrome: 12-16 weeks on a high-fat diet (e.g., 60% kcal from fat). A control group will remain on the standard chow diet.
- Treatment Groups (n=10 per group):
 - Control Group: Standard chow diet + Vehicle (e.g., 0.5% carboxymethylcellulose).
 - HFD Control Group: High-fat diet + Vehicle.
 - BBR-UDCA Treatment Group (Low Dose): High-fat diet + BBR-UDCA (e.g., 50-100 mg/kg).
 - BBR-UDCA Treatment Group (High Dose): High-fat diet + BBR-UDCA (e.g., 200-300 mg/kg).
 - (Optional) Positive Control Group: High-fat diet + Metformin.
- Administration: Oral gavage, once daily for the last 8 weeks of the study.

Experimental Workflow

The following diagram outlines the key phases of the experimental protocol.



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Caption: Experimental workflow for evaluating BBR-UDCA in a metabolic syndrome model.

Detailed Experimental Protocols

1. Induction of Metabolic Syndrome

- Objective: To induce obesity, insulin resistance, and dyslipidemia in C57BL/6J mice.
- Procedure:
 - Following a 2-week acclimatization period on a standard chow diet, randomly assign mice to either the control diet group or the high-fat diet (HFD) group (e.g., D12492, 60% kcal from fat).[7]
 - Provide the respective diets for 12-16 weeks.
 - Monitor body weight and food intake weekly.

2. Glucose Tolerance Test (GTT)

- Objective: To assess glucose clearance and insulin sensitivity.
- Procedure:
 - Fast mice for 6 hours (with access to water).
 - Record baseline blood glucose from a tail snip using a glucometer (Time 0).
 - Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.
 - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

3. Insulin Tolerance Test (ITT)

- Objective: To assess the systemic response to insulin.
- Procedure:
 - Fast mice for 4 hours.
 - Record baseline blood glucose (Time 0).
 - Administer human insulin (0.75 U/kg body weight) via IP injection.
 - Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

4. Sample Collection and Biochemical Analysis

- Objective: To collect tissues and serum for endpoint analysis.
- Procedure:
 - At the end of the study, fast mice overnight.
 - Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
 - Collect blood via cardiac puncture and process to obtain serum.

- Harvest liver, epididymal white adipose tissue (eWAT), and cecal contents. Weigh tissues and snap-freeze in liquid nitrogen or fix in 10% neutral buffered formalin for histology.
- Analyze serum for:
 - Lipids: Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein (LDL-C), High-Density Lipoprotein (HDL-C).
 - Liver Enzymes: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
 - Inflammatory Markers: Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6).
 - Hormones: Insulin, Leptin.

5. Histopathology

- Objective: To assess lipid accumulation and inflammation in the liver.
- Procedure:
 - Process formalin-fixed liver tissues for paraffin embedding.
 - Section tissues (5 μ m) and perform Hematoxylin and Eosin (H&E) staining to visualize overall morphology and inflammation.
 - Perform Oil Red O staining on frozen liver sections to visualize lipid droplet accumulation.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the described experiments.

Table 1: Metabolic Parameters

Parameter	Control	HFD + Vehicle	HFD + BBR- UDCA (100 mg/kg)	HFD + BBR- UDCA (200 mg/kg)
Final Body Weight (g)	25 ± 2	45 ± 4	38 ± 3*	32 ± 3**
Liver Weight (g)	1.0 ± 0.1	2.5 ± 0.3	1.8 ± 0.2*	1.4 ± 0.2**
eWAT Weight (g)	0.8 ± 0.2	3.0 ± 0.5	2.2 ± 0.4*	1.5 ± 0.3**
Fasting Glucose (mg/dL)	90 ± 10	150 ± 15	120 ± 12*	105 ± 10**
Fasting Insulin (ng/mL)	0.5 ± 0.1	2.5 ± 0.4	1.5 ± 0.3*	0.8 ± 0.2**

*p < 0.05, **p < 0.01 vs. HFD + Vehicle. Data are representative mean ± SD.

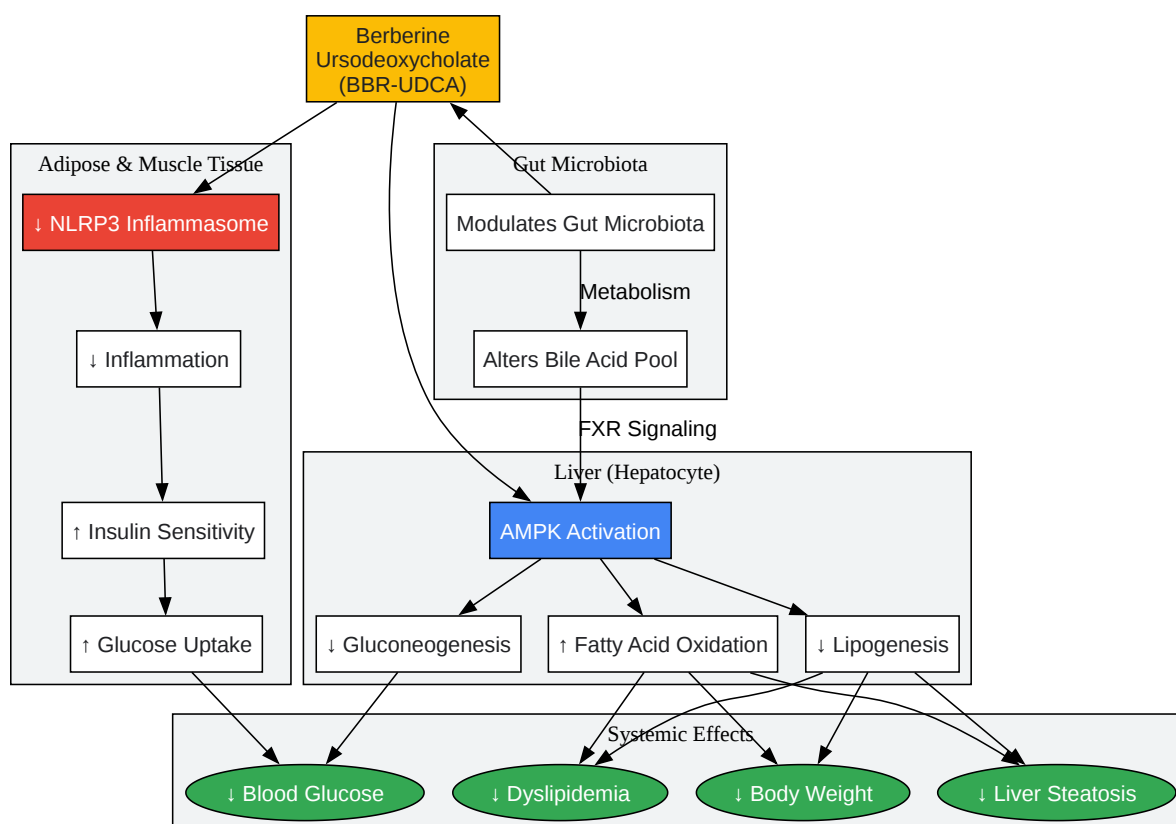
Table 2: Serum Lipid Profile and Liver Enzymes

Parameter	Control	HFD + Vehicle	HFD + BBR- UDCA (100 mg/kg)	HFD + BBR- UDCA (200 mg/kg)
Total Cholesterol (mg/dL)	80 ± 10	220 ± 25	170 ± 20*	130 ± 15**
Triglycerides (mg/dL)	60 ± 8	180 ± 20	130 ± 15*	90 ± 10**
LDL-C (mg/dL)	20 ± 5	100 ± 12	70 ± 10*	45 ± 8**
ALT (U/L)	40 ± 5	150 ± 18	90 ± 12*	60 ± 8**
AST (U/L)	50 ± 6	180 ± 20	110 ± 15*	75 ± 10**

*p < 0.05, **p < 0.01 vs. HFD + Vehicle. Data are representative mean ± SD.

Proposed Mechanism of Action

BBR-UDCA exerts its beneficial effects through a multi-pronged mechanism. The berberine component is a known activator of AMPK, a central regulator of cellular energy homeostasis.^[1] AMPK activation enhances glucose uptake in muscles, stimulates fatty acid oxidation, and inhibits hepatic gluconeogenesis and lipid synthesis.^{[1][2]} The UDCA component contributes hepatoprotective effects and modulates bile acid signaling.^[1] Furthermore, BBR-UDCA has been shown to inhibit the NLRP3 inflammasome, a key driver of obesity-induced inflammation, thereby improving insulin resistance.^[3] The conjugate also modulates the gut microbiota, which plays a crucial role in bile acid metabolism and host energy regulation.^{[5][8]}



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Caption: Proposed signaling pathways for BBR-UDCA in metabolic syndrome.

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